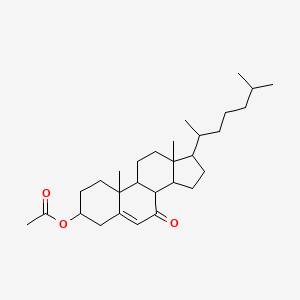

7-Oxocholest-5-en-3-yl acetate

Description

Chemical Identity: 7-Oxocholest-5-en-3-yl acetate (CAS: 809-51-8), also known as 7-keto-cholesteryl acetate, is a sterol derivative with the molecular formula C₂₉H₄₆O₃ and a molecular weight of 442.7 g/mol . Its structure features a cholestane backbone (27 carbons), a ketone group at position C7, and an acetylated 3β-hydroxyl group .

Synthesis and Applications:

The compound is synthesized via acetylation of 7-hydroxycholesterol derivatives, often using acetic anhydride or acetyl chloride under controlled conditions . It is utilized in pharmacological and biochemical research, particularly in studies related to cholesterol metabolism and steroid derivatives .

Properties

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O3/c1-18(2)8-7-9-19(3)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(32-20(4)30)16-21(28)17-26(27)31/h17-19,22-25,27H,7-16H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBSWZWCNKVWLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30991937 | |

| Record name | 7-Oxocholest-5-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30991937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71496-99-6 | |

| Record name | NSC147728 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Oxocholest-5-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30991937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxocholest-5-en-3-yl acetate typically involves the oxidation of cholesterol derivatives. One common method includes the use of oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) to introduce the oxo group at the 7th position. The acetylation of the hydroxyl group at the 3rd position is usually achieved using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation and acetylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

7-Oxocholest-5-en-3-yl acetate can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.

Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Acetic anhydride, pyridine

Major Products Formed

Oxidation: More oxidized cholesterol derivatives

Reduction: Cholest-5-en-3β,7β-diol

Substitution: Various ester derivatives depending on the substituent used

Scientific Research Applications

7-Oxocholest-5-en-3-yl acetate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other complex molecules.

Biology: Studied for its role in cellular processes and its potential effects on cell membranes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-Oxocholest-5-en-3-yl acetate involves its interaction with cellular components, particularly cell membranes. The oxo and acetate groups can influence the fluidity and permeability of the membrane, affecting various cellular processes. Additionally, this compound may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Physicochemical Properties :

- Solubility: Highly soluble in polar solvents like DMSO, methanol, ethanol, and pyridine .

- Stability : Stable for ≥2 years when stored at -20°C .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 7-oxocholest-5-en-3-yl acetate and analogous compounds:

Biological Activity

7-Oxocholest-5-en-3-yl acetate is a derivative of cholesterol, characterized by an oxo group at the 7th position and an acetate group at the 3rd position. This compound has garnered attention in scientific research due to its potential biological activities, including interactions with cell membranes and effects on various cellular processes.

The molecular formula of this compound is , with a molecular weight of 442.68 g/mol. The structural uniqueness arises from its dual functionalization, which influences its biological interactions.

The biological activity of this compound primarily involves its interaction with cellular components, particularly cell membranes. The presence of the oxo and acetate groups modulates membrane fluidity and permeability, impacting various cellular functions. Additionally, this compound may interact with specific enzymes and receptors, leading to diverse biological effects.

Anti-Cancer Properties

Research has indicated that this compound exhibits potential anti-cancer properties. A study focused on its effects on cancer cell lines demonstrated that it could inhibit the proliferation of various tumor cells, possibly through mechanisms involving apoptosis and cell cycle arrest. For instance, it was noted that this compound could influence the expression of ribosomal kinase S6 P90 (RSK), which is associated with tumor growth and metastasis in breast cancer models .

Anti-Inflammatory Effects

In addition to its anti-cancer properties, studies have suggested that this compound may possess anti-inflammatory effects. It has been observed to downregulate pro-inflammatory cytokines in certain experimental models, indicating a potential therapeutic application in inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Cholesteryl Acetate | Lacks oxo group at the 7th position | Limited anti-cancer activity |

| 7-Ketocholesterol | Contains oxo group at the 7th position | Moderate cytotoxic effects |

| This compound | Unique dual functionalization | Significant anti-cancer and anti-inflammatory properties |

Case Studies

- Breast Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of MCF-7 (human breast cancer) cells, suggesting its potential as a therapeutic agent against breast cancer .

- Inflammatory Models : In models of inflammation, this compound significantly reduced levels of TNF-alpha production in RAW 264.7 macrophages, indicating its role in modulating inflammatory responses .

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of steroid derivatives like this compound. The introduction of functional groups such as oxo and acetate has been shown to increase interactions with biological targets, leading to improved therapeutic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.